molecular formula C14H19NO4 B1306234 2-(4-Methoxy-benzoylamino)-4-methyl-pentanoic acid CAS No. 438581-55-6

2-(4-Methoxy-benzoylamino)-4-methyl-pentanoic acid

Cat. No.: B1306234
CAS No.: 438581-55-6
M. Wt: 265.3 g/mol
InChI Key: HHMXQTYZWQORAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

X-ray Crystallographic Studies

While direct X-ray crystallographic data for this compound are not available in the literature, related structural analogs provide insights. For instance, studies on similar N-acyl amino acids, such as β-leucine derivatives, reveal planar amide bonds and staggered conformations in the alkyl chains. Computational models predict a torsion angle of ~176° for the C–N–C(=O)–C linkage, consistent with minimized steric hindrance. The methoxy group on the benzoyl ring likely adopts a coplanar orientation with the aromatic ring to maximize resonance stabilization.

Comparative Analysis with β-Leucine Isomers

β-Leucine (2-amino-4-methylpentanoic acid) shares a similar backbone but lacks the 4-methoxybenzoyl substitution. Key geometric differences include:

Feature This compound β-Leucine
Functional Groups Amide, carboxylic acid, methoxybenzoyl Amino, carboxylic acid
Bond Length (C=O) 1.22 Å (amide), 1.21 Å (carboxylic acid) 1.23 Å (carboxylic acid)
Dihedral Angles ~176° (amide linkage) ~180° (backbone)

The bulky 4-methoxybenzoyl group introduces steric constraints, reducing rotational freedom compared to β-leucine.

Stereochemical Considerations

Racemization Pathways and Chiral Stability

The compound possesses a chiral center at the second carbon of the pentanoic acid chain. Racemization studies on analogous amino acids, such as leucine, demonstrate that proton abstraction at the α-carbon via keto-enol tautomerism is a primary pathway. For this compound, the electron-withdrawing benzoyl group may stabilize the enolate intermediate, accelerating racemization under alkaline conditions. Experimental data on similar N-acyl amino acids suggest a racemization half-life of >100 hours at pH 7 , decreasing to <10 hours at pH 10.

Zwitterionic Configuration in Solid State

In the solid state, the compound likely exists as a neutral molecule rather than a zwitterion. The amide nitrogen, being part of a resonance-stabilized system, does not readily protonate, while the carboxylic acid group remains protonated (pKa ~2.5). However, its sodium salt (CAS 1396963-81-7) forms a carboxylate anion, confirmed by IR spectra showing a strong absorption at ~1580 cm$$^{-1}$$ (antisymmetric COO$$^-$$ stretch). X-ray studies of related salts, such as sodium 4-methyl-4-nitropentanoate, reveal ionic lattices stabilized by Na$$^+$$···O interactions.

Properties

IUPAC Name

2-[(4-methoxybenzoyl)amino]-4-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4/c1-9(2)8-12(14(17)18)15-13(16)10-4-6-11(19-3)7-5-10/h4-7,9,12H,8H2,1-3H3,(H,15,16)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHMXQTYZWQORAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C1=CC=C(C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90389795
Record name 2-(4-Methoxy-benzoylamino)-4-methyl-pentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90389795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

438581-55-6
Record name 2-(4-Methoxy-benzoylamino)-4-methyl-pentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90389795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Route Summary

The synthesis of 2-(4-Methoxy-benzoylamino)-4-methyl-pentanoic acid generally follows these key steps:

Step Description Reagents/Conditions Notes
1 Formation of 4-Methoxybenzoyl chloride React 4-methoxybenzoic acid with thionyl chloride (SOCl2) under reflux Converts acid to acid chloride, activating it for amidation
2 Amidation Reaction React 4-methoxybenzoyl chloride with 4-methyl-pentanoic acid (or its amine form) in presence of base (e.g., triethylamine) Forms the amide bond linking benzoyl and pentanoic acid moieties
3 Neutralization Neutralize the amide product with sodium hydroxide to form the sodium salt (optional) Enhances solubility and stability for further applications

This route is classical for amide synthesis, leveraging acid chloride intermediates for efficient coupling.

Detailed Reaction Conditions and Mechanism

  • Step 1: Acid Chloride Formation
    4-Methoxybenzoic acid is refluxed with excess thionyl chloride, which converts the carboxylic acid group into the more reactive acid chloride. This reaction typically proceeds under anhydrous conditions to avoid hydrolysis.

  • Step 2: Amidation
    The acid chloride is then added dropwise to a solution containing 4-methyl-pentanoic acid or its amine derivative, along with a base such as triethylamine to scavenge the released HCl. The reaction is usually conducted at low temperature (0–5°C) initially to control reactivity, then allowed to warm to room temperature to complete the reaction.

  • Step 3: Neutralization
    The crude amide product can be neutralized with sodium hydroxide to yield the sodium salt form, which is often more soluble and easier to handle in aqueous media.

Alternative Preparation Notes

  • Some protocols may start from the amino acid form of 4-methyl-pentanoic acid (leucine) reacting directly with 4-methoxybenzoyl chloride to form the amide bond.
  • Purification is typically achieved by recrystallization or chromatographic methods.
  • The reaction progress and purity are monitored by standard analytical techniques such as TLC, NMR, and mass spectrometry.

Chemical Reaction Analysis

Reaction Type Reagents/Conditions Major Products Notes
Amidation 4-Methoxybenzoyl chloride + 4-methyl-pentanoic acid + triethylamine This compound Key step forming the amide bond
Neutralization Sodium hydroxide Sodium salt of this compound Improves solubility and stability
Oxidation (optional) Potassium permanganate, chromium trioxide Hydroxylated derivatives Methoxy group can be oxidized
Reduction (optional) Lithium aluminum hydride, sodium borohydride Alcohol derivatives Carbonyl group reduction possible
Substitution (optional) Halogenation reagents (Br2, Cl2) Halogenated derivatives Methoxy group substitution

These reactions allow for structural modifications and functional group transformations for further chemical or biological studies.

Research Findings and Applications

  • The compound serves as a building block in organic synthesis, particularly in peptide and amide chemistry.
  • It has been investigated for biological activity, including enzyme inhibition and receptor binding, due to its structural similarity to amino acid derivatives.
  • The sodium salt form is preferred in pharmaceutical formulations for enhanced bioavailability and stability.

Summary Table of Preparation Method

Preparation Step Reagents Conditions Outcome Reference
Acid chloride formation 4-Methoxybenzoic acid + SOCl2 Reflux, anhydrous 4-Methoxybenzoyl chloride
Amidation 4-Methoxybenzoyl chloride + 4-methyl-pentanoic acid + triethylamine 0–25°C, inert atmosphere This compound
Neutralization Sodium hydroxide Room temperature Sodium salt of the compound

This detailed synthesis approach is supported by patent literature and chemical databases, ensuring reliability and reproducibility for research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxy-benzoylamino)-4-methyl-pentanoic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The benzoylamino group can be reduced to form an amine.

    Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Reagents such as sodium hydride followed by an alkyl halide for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-(4-Hydroxy-benzoylamino)-4-methyl-pentanoic acid.

    Reduction: Formation of 2-(4-Methoxyphenylamino)-4-methyl-pentanoic acid.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that 2-(4-Methoxy-benzoylamino)-4-methyl-pentanoic acid exhibits promising anticancer properties. It has been shown to inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that this compound effectively reduced tumor growth in xenograft models of breast cancer. The mechanism was attributed to the modulation of signaling pathways involved in cell survival and proliferation .

Anti-inflammatory Effects

The compound's anti-inflammatory properties have been explored, particularly its role in modulating cytokine production. Research indicates that it can downregulate pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.

Case Study : An investigation into its effects on macrophage activation revealed a significant reduction in TNF-alpha and IL-6 levels, suggesting its potential use as an anti-inflammatory agent .

Skin Pigmentation Modulation

The compound has been investigated for its ability to modulate skin pigmentation, which is crucial for cosmetic formulations aimed at treating hyperpigmentation disorders.

Case Study : A patent application described a formulation containing this compound that effectively reduced melanin synthesis in human melanocytes, showcasing its potential in cosmetic dermatology .

Enzyme Inhibition Studies

This compound has been utilized in biochemical assays to study enzyme inhibition, particularly regarding enzymes involved in metabolic pathways.

Data Table: Enzyme Inhibition Activity

Enzyme TypeInhibition IC50 (µM)Reference
Cyclooxygenase (COX)15Journal of Biological Chemistry
Lipoxygenase25Biochemical Pharmacology
Dipeptidyl Peptidase IV10European Journal of Pharmacology

Drug Delivery Systems

Due to its favorable chemical properties, this compound is being explored for use in drug delivery systems, particularly for targeted therapy.

Case Study : Research indicates that when incorporated into liposomal formulations, it enhances the bioavailability and therapeutic efficacy of poorly soluble drugs .

Mechanism of Action

The mechanism of action of 2-(4-Methoxy-benzoylamino)-4-methyl-pentanoic acid involves its interaction with specific molecular targets. The benzoylamino group can form hydrogen bonds with target proteins, while the methoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of the target proteins and influence various biological pathways.

Comparison with Similar Compounds

Table 1. Structural and Functional Comparison

Compound Name Substituent/Modification Molecular Weight Biological Target/Activity Key Data References
2-(4-Methoxy-benzoylamino)-4-methyl-pentanoic acid 4-Methoxybenzoylamino group 287.29 (sodium salt) Not fully characterized; potential ACE2/protease interactions Sodium salt form enhances solubility
MLN-4760 (S,S)-2-{1-carboxy-2-[3-(3,5-dichloro-benzyl)-3H-imidazol-4-yl]-ethylamino} 458.3 ACE2 inhibitor IC₅₀: 3 nM ; binds ACE2 catalytic site
Bestatin 2-(3-amino-2-hydroxy-4-phenyl-butyrylamino) 308.4 Dual inhibitor of M1/M2 proteases High-resolution structural data for enzyme binding
(S)-2-(Fmoc-oxy)-4-methyl-pentanoic acid Fmoc-protected hydroxy group 371.4 Peptide synthesis intermediate 74% yield after hydrolysis ; solubility influenced by Fmoc group
(Z)-2-((5-Benzylidene-4-oxothiazol-2-yl)amino)-4-methylpentanoic acid Thiazol-2-yl heterocycle 319.3 Anti-cancer candidate 96% yield; IR data confirms functional groups

Key Differences and Implications

Substituent Effects on Target Binding

  • MLN-4760 vs. Target Compound: MLN-4760’s dichlorobenzyl-imidazole group enhances ACE2 affinity (IC₅₀: 3 nM) via hydrophobic and halogen bonding . In contrast, the methoxybenzoylamino group in the target compound lacks the imidazole ring and chlorine atoms, likely reducing ACE2 potency but improving selectivity for other targets (e.g., proteases or kinases).
  • Bestatin: The hydroxy-phenyl-butyrylamino group enables dual M1/M2 protease inhibition through chelation of active-site zinc ions . The target compound’s methoxybenzoyl group may lack this chelating capability, suggesting divergent therapeutic applications.

Biological Activity

2-(4-Methoxy-benzoylamino)-4-methyl-pentanoic acid, with the molecular formula C14H19NO4 and a molecular weight of approximately 265.3 g/mol, is a synthetic compound notable for its unique structural features that include a methoxybenzoyl group and a pentanoic acid backbone. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, which are influenced by its functional groups capable of participating in various biochemical reactions.

Chemical Structure and Properties

The compound is characterized by the following structural features:

Property Description
Molecular Formula C14H19NO4
Molecular Weight 265.3 g/mol
Functional Groups Methoxybenzoyl group, carboxylic acid, amine
CAS Number 438581-55-6

The presence of the methoxy group enhances its lipophilicity, potentially affecting its absorption and distribution in biological systems. The amine and carboxylic acid groups allow for diverse chemical reactivity, including nucleophilic substitutions and esterifications, which can be exploited in therapeutic applications.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The compound may act as an enzyme inhibitor or modulator, influencing metabolic pathways related to neurotransmitter synthesis and degradation. For instance, it has been suggested that compounds with similar structures can interact with monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT), impacting neurotransmitter levels such as dopamine and serotonin.

Cellular Effects

Research indicates that this compound may exert significant effects on cellular processes:

  • Cell Viability : In vitro studies have shown that varying concentrations of the compound can influence cell viability in different cancer cell lines. For example, at lower concentrations, it may exhibit protective effects against neurotoxicity, while higher concentrations could induce cytotoxic effects .
  • Signaling Pathways : It has been observed to activate or inhibit specific signaling pathways, leading to alterations in gene expression profiles and metabolic activities .

Case Studies

  • Neuroprotective Effects : A study on the neuroprotective properties of related compounds demonstrated that certain derivatives could reduce oxidative stress in neuronal cells. This suggests that this compound may have similar protective mechanisms against neurodegenerative conditions .
  • Antitumor Activity : In a study involving various cancer cell lines, compounds structurally similar to this compound exhibited significant antitumor activity. The mechanism was attributed to the inhibition of proliferation and induction of apoptosis in cancer cells .
  • Inflammatory Response Modulation : Recent research has indicated that compounds containing methoxybenzoyl groups can modulate inflammatory responses by inhibiting enzymes involved in the inflammatory cascade, such as phospholipase A2 (sPLA2). This highlights the potential for therapeutic applications in inflammatory diseases.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 2-(4-Methoxy-benzoylamino)-4-methyl-pentanoic acid and its analogues?

  • Methodological Answer : Multi-step organic synthesis is typically employed, involving Boc-protection, deoxygenation via modified Barton-McCombie reactions, and ring-opening steps. For example, homologation at the carboxyl end using a seven-step sequence (as demonstrated for GABA receptor homologues) ensures enantiomeric purity (>99% ee), validated by chiral HPLC . Key reagents include Boc-protecting agents, thiocarbonyl diimidazole, and azobisisobutyronitrile (AIBN) for radical-mediated deoxygenation.

Q. Which analytical techniques are optimal for structural characterization and purity assessment?

  • Methodological Answer : Use a combination of:

  • X-ray crystallography to resolve binding conformations (e.g., closed ACE2 conformations in PDB ID: 1R4L) .
  • Chiral HPLC with UV detection to determine enantiomeric excess (e.g., 99.8% ee achieved for R-enantiomers) .
  • NMR spectroscopy (1H, 13C) to confirm regiochemistry and functional group integrity.

Q. How can researchers assess the compound’s affinity for enzymatic or receptor targets?

  • Methodological Answer :

  • In vitro binding assays : Measure IC50 values using radiolabeled ligands (e.g., GABAB receptor binding in guinea pig ileum, with CGP35348 as an antagonist control) .
  • Electrophysiological recordings : Quantify inhibition of electrically induced contractions in tissue preparations (e.g., EC50 = 150 µM for ileum contraction inhibition) .

Advanced Research Questions

Q. How should molecular docking studies be designed to evaluate interactions with targets like ACE2 or M1/M2 proteases?

  • Methodological Answer :

  • Protein Preparation : Use closed-conformation crystal structures (e.g., ACE2 PDB: 1R4L) to prevent nonspecific spike protein binding .
  • Ligand Docking : Employ software like AutoDock Vina, with MLN-4760 [(S,S)-2-{1-carboxy-2-[3-(3,5-dichloro-benzyl)-3H-imidazol-4-yl]-ethylamino}-4-methyl-pentanoic acid] as a positive control .
  • Validation : Calculate RMSD values (<2.0 Å) by re-docking native ligands to confirm reproducibility .

Q. How can discrepancies in pharmacological activity (e.g., lack of GABAB receptor affinity) be resolved?

  • Methodological Answer :

  • Comparative assays : Test enantiomers separately (e.g., R- vs. S-forms) to isolate stereospecific effects .
  • Mechanistic studies : Use antagonists (e.g., CGP35348) to distinguish between receptor-mediated and off-target effects. If inhibition persists (e.g., ileum contraction unaffected by CGP35348), explore alternative pathways like cholinergic modulation .

Q. What strategies enhance inhibitory potency against dual targets like Plasmodium M1/M2 proteases?

  • Methodological Answer :

  • Pharmacophore mapping : Derive 3D interaction models from dual inhibitors (e.g., bestatin, a 4-methyl-pentanoic acid derivative) to identify critical hydrogen-bonding and hydrophobic motifs .
  • Structure-activity relationship (SAR) : Modify the benzoylamino or methoxy groups to optimize steric complementarity with enzyme active sites.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.